D-Galactonic acid, gamma-lactone
Overview
Description
Gulono-1,4-lactone is a gamma-lactone.
Mechanism of Action
Target of Action
This compound is structurally similar to ascorbic acid (vitamin C), suggesting it may interact with similar biological targets
Mode of Action
Given its structural similarity to ascorbic acid, it may act as an antioxidant, neutralizing harmful free radicals in the body . .
Biochemical Pathways
Ascorbic acid is known to play a role in various biochemical pathways, including collagen synthesis, wound healing, and immune function . It’s possible that 5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one may influence similar pathways, but this requires further investigation.
Result of Action
If it acts similarly to ascorbic acid, it may contribute to antioxidant defenses, collagen synthesis, and immune function . .
Biological Activity
D-Galactonic acid, gamma-lactone (also known as D-galactono-γ-lactone), is a cyclic ester derived from D-galactonic acid. This compound has garnered attention in biochemical research due to its significant biological activities, particularly its role as an inhibitor of β-galactosidases and its potential implications in metabolic processes.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 178.14 g/mol
- CAS Number : 2782-07-2
- IUPAC Name : D-Galactono-γ-lactone
The structural characteristics of this compound enable it to mimic the transition state of substrates for β-galactosidases, facilitating its role as a competitive inhibitor.
Inhibition of β-Galactosidases
This compound is recognized primarily for its inhibitory effects on β-galactosidases, enzymes that catalyze the hydrolysis of β-galactosides into monosaccharides. This inhibition is crucial for various applications:
- Research Tool : It serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and carbohydrate metabolism. The compound has shown effectiveness against β-galactosidases from multiple sources, including rabbit kidney and brain, sheep kidney, and the snail Helicella ericetorum .
- Mechanism of Action : The inhibition occurs due to the structural similarity of this compound to the natural substrate's transition state during enzymatic hydrolysis. This competitive inhibition can modulate metabolic pathways involving galactose metabolism .
Modulation of IGF-II Signaling
Recent studies suggest that this compound may also influence insulin-like growth factor II (IGF-II) signaling pathways. While it inhibits β-galactosidase activity, it does not affect the binding affinity of IGF-II to its receptor. This property indicates potential therapeutic applications in regulating growth factor signaling without disrupting glycosylation processes .
Research Findings and Case Studies
Several studies have explored the biological activities and applications of this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited β-galactosidase activity in various tissues, providing insights into its utility in metabolic research .
- Comparative analysis highlighted its potency relative to other known inhibitors, establishing a benchmark for future enzyme kinetics studies.
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Microbial Metabolism :
- Research involving gut microbiota has shown that this compound can be utilized by specific bacterial strains, influencing their metabolic profiles and substrate utilization patterns .
- In one experiment, gut microbes from chickens adapted to different altitudes showed varying degrees of substrate utilization, with D-galactonic acid being among the highly utilized substrates .
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Potential Health Benefits :
- The compound's role in modulating IGF-II signaling suggests possible implications for growth regulation and metabolic disorders. Further investigation is warranted to explore its therapeutic potential in conditions related to insulin resistance and growth factor dysregulation.
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
1. Enzyme Inhibition Studies
D-Galactonic acid, gamma-lactone is extensively used as an inhibitor for studying β-galactosidase activity across different biological systems. This enzyme plays a critical role in carbohydrate metabolism, and the lactone mimics the substrate's transition state during hydrolysis, providing insights into enzyme kinetics and mechanisms.
2. Metabolic Engineering
In metabolic engineering, this compound serves as a precursor for synthesizing L-ascorbic acid (vitamin C). Research has shown that engineered strains of Aspergillus niger can convert D-galacturonic acid into L-ascorbic acid using this compound as a starting material. This application highlights its potential in producing valuable metabolites from agricultural waste .
3. Food Industry Applications
this compound is also explored for its potential use as a food additive. Its properties may contribute to food preservation and flavor enhancement due to its interactions with other compounds in food matrices.
Case Studies
1. β-Galactosidase Inhibition
A study investigated the inhibitory effects of this compound on β-galactosidase from various sources. The results demonstrated that this compound effectively reduced enzyme activity in a dose-dependent manner, indicating its utility in understanding enzyme regulation and potential therapeutic applications.
2. L-Ascorbic Acid Production
In another research project focused on metabolic pathways in fungi, engineered strains of A. niger were developed to utilize D-galacturonic acid for L-ascorbic acid production. The study achieved product titers up to 170 mg/l, showcasing the efficiency of utilizing D-galactonic acid derivatives in bioprocesses aimed at producing high-value compounds from low-cost substrates like citrus peels .
Summary Table of Applications
Application Area | Details |
---|---|
Enzyme Studies | Inhibitor for β-galactosidase; aids in understanding enzyme kinetics |
Metabolic Engineering | Precursor for L-ascorbic acid production; utilized by engineered A. niger strains |
Food Industry | Potential food additive for preservation and flavor enhancement |
Chemical Reactions | Participates in various biochemical reactions due to its lactone structure |
Conc
Properties
IUPAC Name |
5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |
Record name | D-galactono-1,4-lactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC34392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25282 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mannonic acid, D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Galactonic acid, .gamma.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of D-talono-1,4-lactone as an enzyme inhibitor?
A: D-talono-1,4-lactone acts as a competitive inhibitor of β-galactosidases. [, , , ] This means it competes with the natural substrate for binding to the enzyme's active site. This interaction prevents the enzyme from breaking down its usual substrates, such as lactose, GM1-ganglioside, and lactosylceramide. [, , ]
Q2: How does the structure of D-talono-1,4-lactone contribute to its inhibitory activity?
A: The lactone ring structure of D-talono-1,4-lactone is similar to the transition state of the natural substrate during the hydrolysis reaction catalyzed by β-galactosidases. This structural similarity allows it to bind to the enzyme's active site with high affinity, leading to competitive inhibition. [, , , ]
Q3: Are there differences in the inhibitory potency of D-talono-1,4-lactone towards different β-galactosidase isoforms?
A: Yes, research indicates that the inhibitory potency of D-talono-1,4-lactone can vary depending on the specific β-galactosidase isoform. For instance, studies on a rabbit brain β-galactosidase showed different Ki values for the inhibition of GM1-ganglioside, lactosylceramide, and MU-galactoside hydrolysis. [] Similarly, different degrees of inhibition were observed for various substrates in the presence of chloromercuriphenylsulfonic acid, suggesting multiple active sites with varying affinities for the inhibitor. []
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